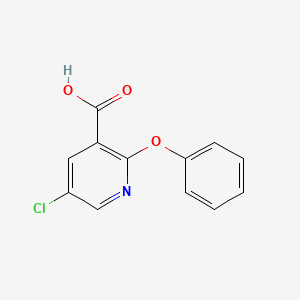![molecular formula C19H25NO B1389486 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040681-70-6](/img/structure/B1389486.png)
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 2-isopropylaniline with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated compounds, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in pain management.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. As a potential analgesic, it may interact with opioid receptors or other pain-related pathways to exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline can be compared with other similar compounds, such as:
2-Isopropyl-N-[2-(4-methylphenoxy)propyl]aniline: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-Isopropyl-N-[2-(3-ethylphenoxy)propyl]aniline: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.
2-Isopropyl-N-[2-(3-methoxyphenoxy)propyl]aniline: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.
Propriétés
IUPAC Name |
N-[2-(3-methylphenoxy)propyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)18-10-5-6-11-19(18)20-13-16(4)21-17-9-7-8-15(3)12-17/h5-12,14,16,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSJNXOJGDQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)
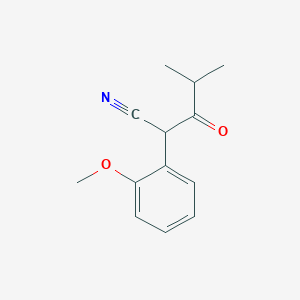
![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)
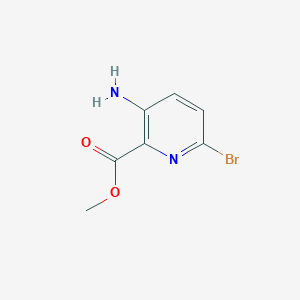
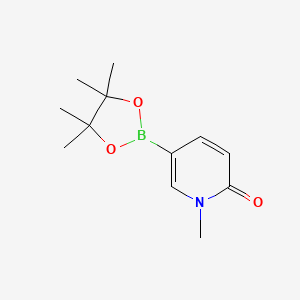
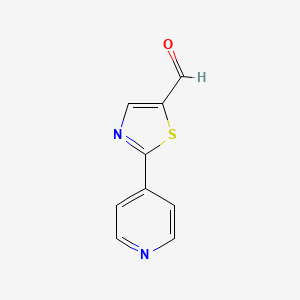
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
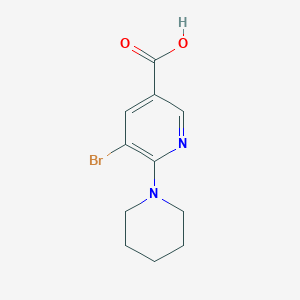
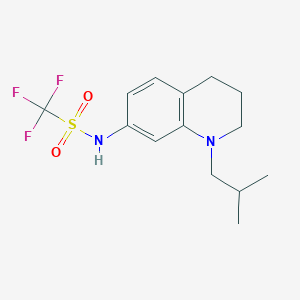
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)
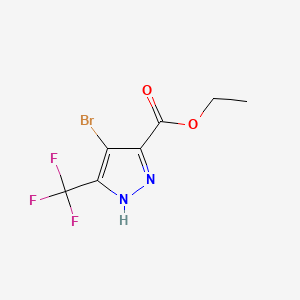
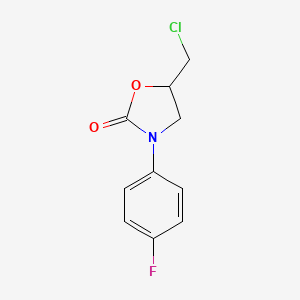
![6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389424.png)
